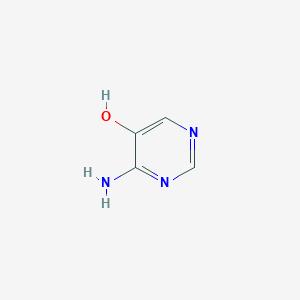

4-Aminopyrimidin-5-ol

描述

Overview of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique physicochemical properties and ability to form various interactions with biological targets have made it a popular scaffold for drug development. gsconlinepress.commdpi.com

The history of pyrimidines is deeply intertwined with the fundamental discoveries of life sciences. The isolation of the pyrimidine bases—cytosine, thymine, and uracil—as core components of nucleic acids (DNA and RNA) cemented their biological importance. gsconlinepress.comresearchtrend.netontosight.ai The first pyrimidine derivative to be isolated was alloxan (B1665706) in 1818. gsconlinepress.com Over the decades, the synthetic versatility of the pyrimidine ring has allowed chemists to modify its structure at various positions, leading to a diverse range of compounds with tailored biological activities. mdpi.comresearchgate.net This structural flexibility has enabled the pyrimidine scaffold to serve as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.comtandfonline.comnih.gov

The therapeutic landscape is rich with drugs built upon the pyrimidine framework. tandfonline.comnih.gov These compounds have found applications across a wide spectrum of diseases. In oncology, for instance, pyrimidine analogs like 5-fluorouracil (B62378) and gemcitabine (B846) are mainstays of chemotherapy, acting as antimetabolites that interfere with DNA synthesis in rapidly dividing cancer cells. researchgate.netijsat.org The pyrimidine core is also central to the development of targeted cancer therapies, including kinase inhibitors. nih.govresearchgate.net

Beyond cancer, pyrimidine derivatives have demonstrated efficacy as:

Antiviral agents: Crucial in the treatment of HIV and other viral infections. gsconlinepress.comtandfonline.com

Antibacterial and antifungal drugs: Targeting essential pathways in microbial growth. researchtrend.netnih.gov

Anti-inflammatory agents: Modulating the body's inflammatory response. tandfonline.comrsc.org

Central nervous system (CNS) agents: Including anticonvulsants and antidepressants. nih.gov

Antihypertensive and cardiovascular drugs: Such as rosuvastatin. tandfonline.comnih.gov

The following table provides a glimpse into the diverse applications of pyrimidine-based drugs:

| Therapeutic Area | Examples of Pyrimidine-Based Drugs |

| Oncology | 5-Fluorouracil, Gemcitabine, Imatinib, Osimertinib tandfonline.comresearchgate.netijsat.org |

| Infectious Diseases | Zidovudine (HIV), Trimethoprim (antibacterial), Iclaprim (antibacterial) tandfonline.comnih.gov |

| Cardiovascular | Rosuvastatin tandfonline.comnih.gov |

| Inflammatory Diseases | Epirizole tandfonline.com |

| CNS Disorders | Buspirone tandfonline.com |

Significance of 4-Aminopyrimidin-5-ol as a Versatile Intermediate

While not a therapeutic agent itself, this compound is a highly valued molecule in the synthesis of more complex pharmaceutical compounds. acs.org Its importance lies in its structure: a pyrimidine core functionalized with both an amino and a hydroxyl group. These functional groups provide reactive handles for chemists to build upon, allowing for the construction of diverse molecular architectures.

Research has demonstrated the utility of this compound as a key intermediate in the preparation of novel kinase inhibitors, a class of drugs that has revolutionized cancer treatment. acs.org The development of a scalable and efficient synthesis for this compound has been a significant focus of process chemistry research, highlighting its demand in medicinal chemistry programs. acs.orgacs.org An improved three-step synthesis was developed, which is a notable improvement over the previous five-step route, offering better yield and enhanced safety. acs.orgacs.org

The strategic placement of the amino and hydroxyl groups on the pyrimidine ring allows for regioselective reactions, enabling the precise assembly of target molecules. This makes this compound a crucial building block for creating libraries of compounds for drug discovery screening.

Research Trajectory and Future Directions for this compound Studies

The future of research involving this compound is intrinsically linked to the broader trends in drug discovery. As the demand for more targeted and personalized medicines grows, the need for versatile and readily accessible chemical intermediates like this compound will continue to increase.

Future research directions are likely to include:

Development of Novel Synthetic Methodologies: Continued efforts to refine and improve the synthesis of this compound and its derivatives will be crucial for making it more accessible and cost-effective for large-scale production.

Application in the Synthesis of New Drug Scaffolds: The use of this compound as a starting material for the creation of entirely new classes of therapeutic agents is an active area of investigation. This includes its use in the synthesis of pyrido[2,3-d]pyrimidines and other fused heterocyclic systems with potential biological activity. rsc.orgresearchgate.net

Exploration in Fragment-Based Drug Discovery: The unique chemical features of this compound make it an attractive fragment for use in fragment-based drug discovery, a powerful method for identifying lead compounds.

Design of New Kinase Inhibitors: Given its established role in the synthesis of kinase inhibitors, this compound will undoubtedly continue to be a key component in the design and development of next-generation targeted cancer therapies. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

4-aminopyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-3(8)1-6-2-7-4/h1-2,8H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPISWILGPJGWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561743 | |

| Record name | 4-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52601-89-5 | |

| Record name | 4-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminopyrimidin 5 Ol and Its Analogs

Established Synthetic Routes for 4-Aminopyrimidin-5-ol

De Novo Pyrimidine (B1678525) Synthesis Approaches

The de novo synthesis of the pyrimidine ring offers a fundamental approach to this compound. One reported method begins with the reaction of methyl 2-methoxyacetate and methyl formate (B1220265) in the presence of sodium hydride to form an enolate intermediate. This is followed by a Pinner-type condensation with formamidine (B1211174) acetate (B1210297) to construct the pyrimidine ring. acs.org However, this pathway presents several challenges.

A common de novo route involves a three-component coupling reaction. For instance, substituted enamines, triethyl orthoformate, and ammonium (B1175870) acetate can be reacted in the presence of a catalyst like zinc chloride to yield 4,5-disubstituted pyrimidine analogs in a single step. rsc.org Another approach utilizes the [3+3] annulation of amidines with saturated ketones, facilitated by a copper catalyst and an oxidant like 4-HO-TEMPO. rsc.org This method proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. rsc.org

| Starting Materials | Key Reagents/Catalysts | Product | Reference |

| Methyl 2-methoxyacetate, Methyl formate, Formamidine acetate | Sodium hydride | This compound | acs.org |

| Substituted enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-disubstituted pyrimidines | rsc.org |

| Amidines, Saturated ketones | Cu-catalyst, 4-HO-TEMPO | Pyrimidine derivatives | rsc.org |

Challenges in Scalable Synthesis of this compound

The scalability of de novo synthesis routes for this compound is often hampered by several factors. The initial literature route, for example, raised safety concerns regarding the scalability of certain intermediates. acs.orgresearchgate.net Furthermore, many of these multi-step syntheses suffer from mediocre yields and necessitate chromatographic separations to isolate the desired product, which is not ideal for large-scale production. acs.orgresearchgate.net The use of hazardous reagents and the generation of significant waste further complicate industrial application. acs.org

Advanced and Scalable Synthesis Techniques

To address the limitations of established routes, more advanced and scalable methods have been developed. These new approaches prioritize safety, efficiency, and environmental considerations.

Environmentally Benign Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has also emerged as a green technique for synthesizing pyrimidine derivatives, offering advantages like shorter reaction times and improved yields. researchgate.net

| Starting Material | Key Reagents | Advantages | Reference |

| 5-Methoxypyrimidin-4-amine (B1298883) | CH₃SNa, DMF | Reduced steps, no chromatography, improved yield, safer | acs.org |

| 5-Methoxypyrimidin-4-amine | NaH, n-BuSH, DMF | Reduced steps, no chromatography, improved yield, safer | acs.org |

Process Optimization for Industrial Scale Production

For industrial-scale production, process optimization is crucial. The shift from a five-step de novo synthesis to a three-step process starting from 5-methoxypyrimidin-4-amine represents a significant optimization. acs.orgresearchgate.net This newer route not only improves the yield by eight-fold but also avoids problematic chromatographic separations. acs.orgacs.org The development of solvent-free or low-solvent conditions for the preparation of related chloropyrimidines from their hydroxylated precursors further highlights the move towards more sustainable and industrially viable processes. acs.org Such protocols, which can be successfully applied to multi-gram and kilogram batches, are essential for making the synthesis of this compound and its derivatives economically feasible. acs.org

Synthesis of Substituted Pyrimidine Derivatives Relevant to this compound

The synthesis of substituted pyrimidine derivatives is a broad and active area of research, with many methods potentially adaptable for analogs of this compound. For instance, the chemical reactivity of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives has been explored, leading to the synthesis of various 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives. rsc.org

The synthesis of C4-heteroatom substituted pyrimidines can be achieved through the condensation of cyanic acid analogs with N-vinyl or N-aryl amides. rsc.org Additionally, multicomponent reactions are a powerful tool for generating diverse pyrimidine structures. The reaction of barbituric acid with aryl aldehydes and 2-aminopyrimidine (B69317), for example, yields substituted dihydropyrimido[1,2-a,4,5-d]pyrimidine-2,4-(3H)-diones. rsc.org Another example is the Biginelli-type reaction of aryl aldehydes with barbituric acid and urea (B33335) or thiourea (B124793) to produce tetrahydropyrimido[4,5-d]pyrimidine-diones. rsc.org

| Pyrimidine Derivative Class | Synthetic Approach | Key Intermediates/Reactants | Reference |

| 4-Alkyl(aryl)amino-5-(β-chloroethyl)pyrimidines | Functional group modification | 4-Chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidines | rsc.org |

| C4-Heteroatom substituted pyrimidines | Condensation | Cyanic bromide, Thiocyanatomethane, N-vinyl/aryl amides | rsc.org |

| Dihydropyrimido[1,2-a,4,5-d]pyrimidine-2,4-(3H)-diones | Multicomponent reaction | Barbituric acid, Aryl aldehydes, 2-Aminopyrimidine | rsc.org |

| 7-Arylpyrido[2,3-d]pyrimidines | Friedländer-type reaction | 4-Aminopyrimidine-5-carbaldehydes, Acetophenones | researchgate.net |

Multicomponent Reactions for Pyrimidine Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, thereby reducing waste, saving time, and increasing molecular diversity. nih.govpreprints.org This approach has been widely applied to the synthesis of diverse pyrimidine scaffolds.

A variety of MCRs have been developed for pyrimidine synthesis. One notable strategy involves the [3+3] annulation of amidines with saturated ketones, mediated by a copper catalyst and 4-HO-TEMPO, which proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org Another approach is a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂), which synthesizes 4,5-disubstituted pyrimidines from functionalized enamines, triethyl orthoformate, and ammonium acetate. organic-chemistry.org Pseudo five-component reactions have also been reported, such as the triflic acid-catalyzed cyclocondensation between a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium acetate to yield substituted pyrimidines. mdpi.com

Recent advancements have focused on sustainable MCRs. An iridium-catalyzed multicomponent synthesis can produce pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This process involves a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.orgnih.govorganic-chemistry.org Similarly, iron-catalyzed MCRs using an arylazo pincer complex can construct trisubstituted pyrimidines from alcohols, alkynes, and amidines under mild aerobic conditions. acs.org Nickel(II)-NNO pincer complexes have also proven effective in catalyzing the acceptorless dehydrogenative annulation (ADA) of alcohols with amidines to form a variety of 2,4,6-trisubstituted pyrimidines. acs.org

The versatility of MCRs allows for the creation of large libraries of pyrimidine derivatives, which is particularly valuable in drug discovery. nih.govijmrhs.com

Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [3+1+1+1] Cycloaddition | Substituted phenyl/heterocyclic aldehydes, urea, acetylacetone | β-cyclodextrin, aqueous medium | Pyrimidine derivatives | mdpi.com |

| Three-Component Reaction | Amidines, up to three different alcohols | PN₅P-Ir-pincer complex | Selectively alkylated/arylated pyrimidines | acs.orgnih.govorganic-chemistry.org |

| Dehydrogenative Functionalization | Alcohols, alkynes, amidines | Tridentate arylazo pincer iron complex, aerobic conditions | Trisubstituted pyrimidines | acs.org |

| Acceptorless Dehydrogenative Annulation (ADA) | Primary alcohols, benzamidines/guanidines, 1-phenylethanol | Ni(II)-NNO pincer complexes | 2,4,6-Trisubstituted pyrimidines | acs.org |

| One-Pot Condensation | Barbituric acid, malononitrile, aromatic aldehydes | Ni(II) complex | Pyrano[2,3-d]pyrimidines | ijmrhs.com |

Catalytic Approaches in Pyrimidine Synthesis

Catalysis is integral to modern pyrimidine synthesis, offering milder reaction conditions, higher yields, and improved selectivity. Both metal-based and organocatalytic systems are extensively used.

Metal-Based Catalysis: A wide array of transition metals have been employed to catalyze pyrimidine formation.

Iridium: Iridium pincer complexes are highly efficient for the sustainable multicomponent synthesis of pyrimidines from alcohols and amidines, proceeding via acceptor-less dehydrogenation. organic-chemistry.orgacs.org This method is valued for its regioselectivity and tolerance of various functional groups. acs.org

Iron: Economical and eco-friendly iron catalysts, such as those with tridentate arylazo pincer ligands, enable the construction of trisubstituted pyrimidines under mild, aerobic conditions. acs.org

Nickel: Nickel(II) complexes with [NNO]-pincer ligands facilitate the dehydrogenative annulation of alcohols to produce pyrimidines, with water and hydrogen as the only byproducts. acs.org Heterogeneous Ni(II) complex catalysts have been developed for the one-pot synthesis of fused pyrimidine systems like pyrano[2,3-d]pyrimidines, offering the advantage of being recyclable. ijmrhs.com

Copper: Copper-catalyzed reactions, such as the cyclization of ketones with nitriles or the [3+3] annulation of amidines with ketones, provide facile routes to diversely functionalized pyrimidines. organic-chemistry.org

Zinc: ZnCl₂ has been used as a catalyst in three-component reactions to create 4,5-disubstituted pyrimidines from enamines. organic-chemistry.org

Organocatalysis: Non-metal catalysts have also gained prominence.

β-Cyclodextrin: This recyclable, non-toxic, and inexpensive material can catalyze the synthesis of pyrimidine derivatives in an aqueous medium. mdpi.com

Trifluoroacetic acid (TFA): TFA has been used to catalyze inverse electron demand Diels-Alder (IEDDA) reactions of 1,3,5-triazines to form highly functionalized pyrimidines. organic-chemistry.org It has also been used in the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines. mdpi.com

p-Toluenesulfonic acid (p-TsOH): This acid catalyst has been used in the synthesis of tetrahydropyrimidine (B8763341) thiones under visible light irradiation. nih.gov

These catalytic methods often form the basis of the multicomponent reactions discussed previously, highlighting the critical role of the catalyst in enabling these complex transformations.

Table 2: Catalysts in Pyrimidine Synthesis

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Iridium-pincer complexes | Multicomponent synthesis from alcohols | Sustainable, high regioselectivity, releases H₂ and H₂O | acs.orgnih.govorganic-chemistry.org |

| Iron-pincer complexes | Dehydrogenative functionalization | Eco-friendly, mild aerobic conditions | acs.org |

| Nickel(II)-pincer complexes | Acceptorless dehydrogenative annulation | Efficient, produces H₂ and H₂O as byproducts | acs.org |

| Copper salts | Annulation/Cyclization | Facile, tolerates broad functional groups | organic-chemistry.org |

| β-Cyclodextrin | [3+1+1+1] Cycloaddition | Recyclable, inexpensive, non-toxic, aqueous medium | mdpi.com |

| Trifluoroacetic acid (TFA) | IEDDA / Cycloaddition | Metal-free, used for highly functionalized pyrimidines | organic-chemistry.orgmdpi.com |

Functionalization Strategies at Pyrimidine Ring Positions

While building the pyrimidine core is essential, the strategic functionalization of specific ring positions is crucial for tuning the properties of the final molecule. The synthesis of this compound often involves the functionalization of a pre-formed pyrimidine ring.

A scalable synthesis for this compound starts from a readily available pyrimidine material, avoiding a de novo synthesis that can have safety and yield issues. acs.orgresearchgate.net One reported route involves the O-demethylation of 5-methoxypyrimidin-4-amine. acs.org This transformation can be achieved using reagents like sodium dodecanethiolate or sodium thiomethoxide (CH₃SNa) in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. acs.orgresearchgate.net The initial starting material, 5-methoxypyrimidin-4-amine, can be prepared from 4,6-dichloro-5-methoxypyrimidine (B156074) through amination followed by catalytic hydrogenation to remove the second chlorine atom. acs.org

Another key functionalization strategy involves electrophilic substitution at the C5 position of the pyrimidine ring, which is activated by the amino group at C4. The Vilsmeier-Haack reaction (using POCl₃/DMF) can be used to introduce a formyl group (-CHO) at the C5 position of certain 6-aminopyrimidines, yielding 4-aminopyrimidine-5-carbaldehydes. arkat-usa.orgresearchgate.net These aldehydes are valuable intermediates, as they can undergo further reactions, such as the Friedländer annulation with acetophenones, to construct fused heterocyclic systems like 7-arylpyrido[2,3-d]pyrimidines. arkat-usa.orgresearchgate.net

Other functionalization strategies for pyrimidine rings include:

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrimidines are excellent substrates for SNAr reactions, allowing for the introduction of various nucleophiles such as amines and alkoxides at positions like C2, C4, and C6. organic-chemistry.orgmdpi.com

Halogenation: Direct halogenation of the pyrimidine ring can be achieved using N-halosuccinimides (NXS) to introduce chlorine, bromine, or iodine atoms, typically at electron-rich positions. mdpi.com

Skeletal Editing: Advanced strategies can alter the core heterocyclic framework itself. For instance, a two-atom (C–N to C–C) swap has been developed to convert pyrimidines into pyridines via activation with triflic anhydride (B1165640) (Tf₂O) followed by nucleophilic addition and rearrangement. chinesechemsoc.org

These functionalization methods provide a powerful toolkit for chemists to access a wide array of substituted pyrimidines, including the important building block this compound.

Biological Activities and Pharmacological Profiles of 4 Aminopyrimidin 5 Ol Derivatives

Mechanistic Insights into Biological Action

The biological effects of 4-aminopyrimidin-5-ol derivatives are rooted in their ability to interact with specific molecular targets within the cell, thereby modulating critical cellular pathways.

Interaction with Enzymes and Receptors

Derivatives of this compound have demonstrated the ability to interact with a variety of enzymes and receptors, which is central to their mechanism of action. The amino and hydroxyl groups on the pyrimidine (B1678525) ring are key features that facilitate these interactions.

A significant area of research has been their activity as kinase inhibitors. google.comresearchgate.net Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. researchgate.net Certain 4-aminopyrimidine (B60600) derivatives have been shown to be potent inhibitors of protein kinases. researchgate.net For instance, a series of 4-aminopyrimidine-5-carbaldehyde (B100492) oxime derivatives were designed and synthesized as dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key players in tumor angiogenesis and progression. nih.gov Docking studies revealed that these compounds can bind to the active sites of these kinases, interfering with their function. nih.gov

Furthermore, some derivatives have been investigated as inhibitors of other enzymes, such as beta-amyloid cleaving enzyme-1 (BACE1), which is implicated in Alzheimer's disease. nih.gov A series of novel aminopyrimidine and diaminopyrimidine derivatives were designed and optimized to improve their potency against BACE1. nih.gov Additionally, certain 4-aminopyridine (B3432731) based amide derivatives have been identified as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase, enzymes that are overexpressed in various pathological states including cancer. nih.gov

The interaction of these derivatives is not limited to enzymes. Some have been studied as antagonists for receptors like the adenosine (B11128) A2a receptor, suggesting their potential in treating pathological conditions that can be improved by antagonizing this receptor. google.com

Modulation of Cellular Processes

By interacting with key enzymes and receptors, this compound derivatives can modulate a variety of cellular processes. A primary consequence of kinase inhibition is the disruption of signaling pathways that control cell proliferation, survival, and angiogenesis. researchgate.netnih.gov

For example, the inhibition of VEGFR-2 by 4-aminopyrimidine-5-carbaldehyde oxime derivatives directly impacts the signaling cascade initiated by vascular endothelial growth factor (VEGF). This can lead to the inhibition of endothelial cell proliferation and migration, which are critical steps in the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govnih.gov

Beyond their effects on signaling, some aminopyridine derivatives have been shown to influence the cell cycle. rsc.orgspandidos-publications.com For instance, treatment of cancer cells with certain aminopyridine derivatives has led to cell cycle arrest at specific phases, such as the G1 or G2/M phase, preventing the cells from progressing through division. rsc.orgspandidos-publications.com This modulation of the cell cycle is a key mechanism contributing to their antiproliferative effects. nih.gov

Antiproliferative and Anticancer Activities

The ability of this compound derivatives to interfere with fundamental cellular processes has made them promising candidates for anticancer drug development. semanticscholar.orgmdpi.commdpi.com

Inhibitory Activity Against Specific Kinases (e.g., VEGFR-2)

A significant focus of research has been the development of this compound derivatives as potent and selective kinase inhibitors. acs.org Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has been a particularly important target. nih.govnih.govnih.gov

A series of 4-aminopyrimidine-5-carbaldehyde oximes were identified as potent VEGFR-2 inhibitors. nih.gov Further studies on these compounds led to the identification of derivatives with significant inhibitory activity against VEGFR-2, with some compounds showing IC50 values in the nanomolar range. nih.gov For example, one compound, 18a, exhibited an IC50 of 170nM for VEGFR-2. nih.gov

Novel 4-amino-furo[2,3-d]pyrimidines have also been discovered as dual inhibitors of Tie-2 and VEGFR-2 receptor tyrosine kinases. researchgate.net Similarly, a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were synthesized and showed potent inhibitory activities against VEGFR-2. researchgate.net

The inhibitory activity is not limited to VEGFR-2. Other kinases targeted by aminopyrimidine derivatives include c-Met, Janus kinase 2 (JAK2), and cyclin-dependent kinases (CDKs). nih.govspandidos-publications.comacs.org For instance, the aminopyridine derivative KRC-180 was identified as a direct inhibitor of JAK2. spandidos-publications.com A series of 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines were found to be potent pan-CDK inhibitors. acs.org

| Compound Class | Target Kinase | Reported Activity (IC50) |

|---|---|---|

| 4-Aminopyrimidine-5-carbaldehyde oximes | VEGFR-2 | 170 nM (for compound 18a) nih.gov |

| 4-Aminopyrimidine-5-carbaldehyde oximes | c-Met | 210 nM (for compound 18a) nih.gov |

| Aminopyridine derivatives (KRC-180) | JAK2 | Direct inhibition demonstrated spandidos-publications.com |

| 5-Substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines | CDK1, CDK2, CDK9 | Ki values from 1 to 6 nM acs.org |

| 4-Amino-furo[2,3-d]pyrimidines | Tie-2, VEGFR-2 | <3 nM (for compound 7k) researchgate.net |

Effects on Cell Cycle Progression

The antiproliferative activity of this compound derivatives is often linked to their ability to induce cell cycle arrest. acs.org By inhibiting kinases that regulate the cell cycle, these compounds can halt the progression of cancer cells through the different phases of division.

For example, the aminopyridine derivative KRC-180, a JAK2 inhibitor, was shown to induce cell cycle arrest at the G2/M phase in erythroleukemia cells. spandidos-publications.com The percentage of cells in the G2/M phase increased with increasing concentrations of the compound. spandidos-publications.com Similarly, treatment of small-cell lung cancer cells with 4-aminopyridine resulted in an accumulation of the cell population in the G0/G1 phase. nih.gov

In another study, an aminopyrimidine derivative, compound 1a, was found to be a negative regulator of cell cycle progression, causing a blockage at the G0/G1 phase at lower concentrations. mdpi.com This effect was associated with the upregulation of p21 and p27, which are key cell cycle inhibitors. mdpi.com Flow cytometry analysis of HeLa cells treated with a 2-methoxyestradiol (B1684026) analog, compound 4a, revealed a significant G2/M phase arrest. researchgate.net

| Compound/Derivative | Cell Line | Effect on Cell Cycle |

|---|---|---|

| KRC-180 | HEL92.1.7 (Erythroleukemia) | G2/M phase arrest spandidos-publications.com |

| 4-Aminopyridine | Small-cell lung cancer (SCLC) | G0/G1 phase arrest nih.gov |

| Compound 1a (Aminopyrimidine derivative) | Various cancer cell lines | G0/G1 phase arrest mdpi.com |

| Compound 4a (2-Methoxyestradiol analog) | HeLa (Cervical cancer) | G2/M phase arrest researchgate.net |

Antitumor Efficacy in Preclinical Models

The promising in vitro activities of this compound derivatives have been further validated in preclinical models of cancer, demonstrating their potential for in vivo antitumor efficacy. researchgate.net

For instance, a leading 4-aminoquinazoline derivative, compound 1h, which showed potent VEGFR-2 inhibitory activity, also exhibited in vivo activity against a HepG2 human tumor xenograft model in BALB/c-nu mice. nih.gov In another study, a novel derivative of aminodimethylpyrimidinol, compound 6O, which was identified as a selective FGFR4 kinase inhibitor, was shown to inhibit Hep3B tumor growth in a xenografted chick chorioallantoic membrane (CAM) tumor model, with an efficacy almost similar to the positive control, BLU9931. nih.govtandfonline.com

The in vivo efficacy of these compounds provides crucial evidence for their potential translation into clinical applications for cancer treatment.

Antiviral Potential

The pyrimidine core is a fundamental component of nucleosides, making its analogues a rich source for the development of antiviral therapeutics that can inhibit viral DNA or RNA replication. mdpi.com Research has explored various derivatives for broad-spectrum antiviral activity, including against challenging viruses like HIV-1. mdpi.comnih.gov

A significant area of investigation has been the role of aminopyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govresearchgate.netnih.gov These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, inducing conformational changes that inhibit its function and block viral replication. nih.gov

Novel piperidine-linked aminopyrimidine derivatives have demonstrated broad activity against wild-type HIV-1 and, notably, against drug-resistant mutant strains such as K103N, Y181C, and Y188L. researchgate.netnih.gov One N-benzyl derivative, in particular, showed a highly attractive profile against these challenging mutations. researchgate.netnih.gov

Similarly, a series of dihydro-benzyl-oxopyrimidines (DABOs) bearing an N,N-disubstituted amino group at the pyrimidine-C2 position were synthesized and evaluated. nih.gov These compounds were highly potent, with activity in the subnanomolar range against wild-type HIV-1 and the Y181C mutant, and in the submicromolar to nanomolar range against the K103N and Y188L mutants. nih.gov The enhanced potency of these molecules is attributed to their greater adaptability within the NNRTI binding site of the mutated reverse transcriptase enzyme. nih.gov Another study identified a 2,4-diarylaminopyrimidine derivative with potent activity (EC₅₀ values between 3.43–11.8 nM) against a panel of wild-type and resistant HIV-1 strains. nih.gov

| Derivative Class | Target | Activity Range | Key Findings |

| Piperidine-linked aminopyrimidines | HIV-1 RT (Wild-type & mutants K103N/Y181C, Y188L) | - | Retains potency against common drug-resistant mutant viruses. researchgate.netnih.gov |

| F2-N,N-DABOs | HIV-1 RT (Wild-type & mutants Y181C, K103N, Y188L) | Subnanomolar to submicromolar | More potent than earlier S-DABOs and NH-DABOs; higher adaptability to mutated RT. nih.gov |

| 2,4,5-Trisubstituted pyrimidines | HIV-1 RT | IC₅₀ = 0.41 μM | Compound 13a identified as a promising lead for new generation NNRTIs. kuleuven.be |

| 2,4-Diarylaminopyrimidines | HIV-1 WT (IIIB) & Mutant (RES056) | EC₅₀ = 3.43–11.8 nM | Compound 48 showed potent activity against a panel of WT and resistant strains. nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Pyrimidine derivatives are recognized for their significant anti-inflammatory and immunomodulatory potential. nih.govnih.gov Their mechanism often involves the inhibition of key inflammatory mediators and pathways. nih.gov

Derivatives of 4-aminopyrimidine have been shown to modulate inflammatory responses through various mechanisms. Studies on primary murine macrophages stimulated with lipopolysaccharide (LPS) have identified amino derivatives of diaryl substituted pyrimidines and triazolopyrimidines as effective dual inhibitors of nitric oxide (NO) and interleukin-6 (IL-6) synthesis. mdpi.com One promising compound demonstrated protective activity in an animal model of acute lung injury, comparable to dexamethasone (B1670325) but without causing immunosuppression. mdpi.com

Other research has focused on peptide derivatives of 4-aminopyridine (4-AP) designed to have lower toxicity. bas.bg In a rat model of immune complex-induced inflammation, certain peptide derivatives demonstrated a clear anti-inflammatory effect by preventing or inhibiting antibody production. bas.bg These derivatives also showed an ability to inhibit the proteolytic activity of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tissue remodeling during inflammation. bas.bg

A primary mechanism for the anti-inflammatory action of many pyrimidine-based compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins (B1171923) during inflammation. nih.govrsc.org

Several pyrimidine derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.govrsc.orgmdpi.com Pyrazolo[3,4-d]pyrimidine derivatives, for example, have shown significant inhibitory effects on the COX-2 enzyme. nih.govrsc.org In one study, certain pyrimidine-5-carbonitrile derivatives were identified as potent and selective COX-2 inhibitors, with activity in the submicromolar range, nearly equal to the reference drug Celecoxib. mdpi.com Another study found that specific pyrimidine derivatives exhibited high selectivity towards COX-2, outperforming the non-selective NSAID piroxicam (B610120) and achieving results comparable to meloxicam. nih.gov

Beyond the COX enzymes, some aminopyridine derivatives have been evaluated for their ability to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade that produces leukotrienes. rsc.orgnih.gov A novel mononuclear copper complex incorporating 4-aminopyridine, Cu-4AP-Br, was reported to have 5-LOX inhibitory activity that was 4.6 times higher than the reference drug naproxen (B1676952) at a specific dose. rsc.org

| Derivative/Compound | Target Enzyme | IC₅₀ Value | Selectivity/Key Finding |

| Pyrano[2,3-d]pyrimidine (Compound 5) | COX-2 | 0.04 ± 0.09 μmol | Potent suppression of COX-2 activity, comparable to celecoxib. nih.govrsc.org |

| Pyrano[2,3-d]pyrimidine (Compound 6) | COX-2 | 0.04 ± 0.02 μmol | Potent suppression of COX-2 activity, comparable to celecoxib. nih.govrsc.org |

| Pyrimidine-5-carbonitrile (Compound 3b) | COX-2 | Submicromolar | Activity nearly equal to Celecoxib. mdpi.com |

| Pyrimidine-5-carbonitrile (Compound 5b) | COX-2 | Submicromolar | Activity approximately 9.3-fold higher than Nimesulide. mdpi.com |

| Pyrimidine-5-carbonitrile (Compound 5d) | COX-2 | Submicromolar | Activity approximately 10.5-fold higher than Nimesulide. mdpi.com |

| Cu-4AP-Br | 5-LOX | - | 4.6 times more active than naproxen at 25 μg/mL. rsc.org |

Neuropharmacological Applications

Aminopyridine and its derivatives have been investigated for decades for their therapeutic potential in neurology, primarily due to their action as potassium channel blockers. rsc.orgnih.gov

The principal mechanism of action for aminopyridines in the nervous system is the blockade of voltage-gated potassium (K+) channels, particularly the fast voltage-gated channels like Kv1.5. nih.govnih.gov By blocking these channels, aminopyridines delay repolarization and prolong the duration of action potentials in axons. nih.gov This action is particularly relevant in demyelinated axons, such as those found in patients with multiple sclerosis (MS), where it can restore the conduction of nerve impulses. nih.govresearchgate.net

4-Aminopyridine (4-AP) is a well-studied compound indicated for the symptomatic treatment of various neurological conditions, including gait impairment in MS, downbeat nystagmus, and episodic ataxia type 2 (EA2). nih.gov In cerebellar disorders, the therapeutic effect of 4-AP is believed to stem from its ability to increase the excitability and restore the precision of firing in Purkinje cells. nih.govjneurosci.org

Research has also explored derivatives of 4-AP to enhance its therapeutic profile. 4-Aminopyridine-3-methanol (4-AP-3-MeOH), a fast potassium channel blocker, was shown to restore impulse conduction in the spinal cords of an animal model of MS. researchgate.net Other derivatives have been synthesized to improve antiamnesic activity, linking the 4-AP core to other neuroactive scaffolds like GABA and 2-indolinone. nih.gov

| Compound | Target/Mechanism | Potency Comparison (vs. 4-AP) | Application/Finding |

| 4-Aminopyridine (4-AP) | Voltage-gated K+ channels (e.g., Kv1.5) | Baseline | Improves action potential conduction in demyelinated axons. nih.gov |

| 3,4-Diaminopyridine (3,4-DAP) | Voltage-gated K+ channels | - | Improves symptoms in Lambert-Eaton myasthenic syndrome (LEMS). nih.gov |

| 3-Methyl-4-aminopyridine (3Me4-AP) | Voltage-gated K+ channels (Kv1) | ~7 times more effective | Potent blocker with therapeutic potential. rsc.org |

| 3-Fluoromethyl-4-aminopyridine (3F4-AP) | Voltage-gated K+ channels (Kv1) | ~7 times more effective | Potent blocker with therapeutic potential. rsc.org |

| 4-Aminopyridine-3-methanol (4-AP-3-MeOH) | Fast K+ channels | - | Restores axonal conduction in an animal model of MS. researchgate.net |

Impact on Neurotransmitter Release

Derivatives of aminopyrimidines have been investigated for their potential to modulate neurotransmitter systems, particularly through the inhibition of key enzymes responsible for neurotransmitter degradation. Research into a series of bis(4-amino-5-cyanopyrimidines) revealed their activity as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net These enzymes are critical in the cholinergic system, as they hydrolyze the neurotransmitter acetylcholine (B1216132), thereby terminating its action at the synapse. Inhibition of AChE and BChE leads to increased levels and prolonged availability of acetylcholine in the synaptic cleft, a mechanism central to managing symptoms of neurodegenerative conditions.

In one study, a series of these bis(pyrimidine) derivatives were synthesized and evaluated, with most of the compounds demonstrating effective inhibition of both enzymes. researchgate.net The potency of these compounds was found to be influenced by the nature and position of substituents on the benzene (B151609) ring incorporated into their structure. For instance, meta-substituted compounds generally showed greater activity against AChE compared to their para-substituted counterparts. researchgate.net

Detailed findings for the most active compounds from this series are presented below.

| Compound ID | Target Enzyme | Inhibitory Activity (IC₅₀) |

| 7c | AChE | 5.72 ± 1.53 µM |

| 7h | BChE | 12.19 ± 0.57 µM |

| 7g | AChE | 9.09 ± 1.66 µM |

This table summarizes the inhibitory concentrations (IC₅₀) of select bis(4-amino-5-cyanopyrimidine) derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Data sourced from researchgate.net.

The research identified compound 7c as the most potent AChE inhibitor and compound 7h as the most effective BChE inhibitor within the tested series. researchgate.net

Other Reported Biological Activities

The aminopyrimidine scaffold is a constituent of various compounds that exhibit a wide range of antimicrobial activities. ijpsjournal.com Research has demonstrated that derivatives of aminopyrimidine can be effective against both bacterial and fungal pathogens. ijpsjournal.comrjptonline.org

A study involving newly synthesized amino-pyrimidine derivatives, prepared from chalcones and guanidine (B92328) nitrate, showed that the compounds exhibited moderate to good antibacterial activity against Bacillus subtilis and Escherichia coli. rjptonline.org The same series of compounds demonstrated significant and synergistic antifungal effects against Candida albicans and Aspergillus niger. rjptonline.org

In a different study, a series of bis(4-amino-5-cyanopyrimidines) were assessed for their antibacterial properties. researchgate.net Compound 7l from this series was noted for its strong activity against Staphylococcus epidermidis and good activity against Staphylococcus aureus. researchgate.net Furthermore, research into 2-aminopyridine (B139424) derivatives, a closely related class, identified a compound (2c ) with significant potency against Gram-positive bacteria, including S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values recorded at 0.039 µg·mL⁻¹. nih.gov Another investigation into methyl-2-aminopyridine-4-carboxylate derivatives also reported good antimicrobial activity for some compounds in the series. researchgate.net

The table below details the antimicrobial activities of selected aminopyrimidine and related derivatives.

| Compound/Derivative Class | Tested Organism(s) | Observed Activity |

| Amino-pyrimidine derivatives | Bacillus subtilis, Escherichia coli | Moderate to good antibacterial activity |

| Amino-pyrimidine derivatives | Candida albicans, Aspergillus niger | Significant and synergistic antifungal activity |

| bis(4-amino-5-cyanopyrimidine) 7l | Staphylococcus epidermidis, Staphylococcus aureus | Strong and good antibacterial activity, respectively |

| 2-Aminopyridine derivative 2c | Staphylococcus aureus, Bacillus subtilis | High activity (MIC = 0.039 µg·mL⁻¹) |

| Indolizine (B1195054) derivatives 2e, 2g, 2j | Various bacteria | Displayed a notable zone of inhibition against bacteria |

This table summarizes the reported antimicrobial activities of various aminopyrimidine derivatives against specific pathogens. Data sourced from researchgate.netrjptonline.orgnih.govjapsonline.com.

Several classes of aminopyrimidine derivatives have been evaluated for their antioxidant potential. The ability of these compounds to scavenge free radicals is a key measure of this activity. japsonline.com

One study focused on indolizine derivatives synthesized from 4-aminopyridine. All ten synthesized compounds (2a to 2j ) were screened and showed antioxidant capabilities through multiple assays, including 1,1-diphenyl-2-picrylhydrazide (DPPH) radical scavenging, Nitric Oxide free radical scavenging, reducing power activity, and lipid peroxidation inhibition. japsonline.com

Similarly, the antioxidant properties of bis(4-amino-5-cyanopyrimidine) derivatives were also explored as part of a broader biological evaluation, indicating the multifunctional potential of this chemical class. researchgate.net The pyrimidine nucleus is also found in other heterocyclic compounds that have been noted for their antioxidant effects. researchgate.net

The antioxidant screening results for the indolizine derivatives are highlighted below.

| Compound Series | Antioxidant Assay Performed | Result |

| Indolizine Derivatives (2a-2j) | 1,1-diphenyl-2-picrylhydrazide (DPPH) radical scavenging | All compounds showed activity |

| Indolizine Derivatives (2a-2j) | Nitric Oxide free radical scavenging | All compounds showed activity |

| Indolizine Derivatives (2a-2j) | Reducing power scavenging activity | All compounds showed activity |

| Indolizine Derivatives (2a-2j) | Lipid peroxidation inhibition activity | All compounds showed activity |

This table outlines the antioxidant screening performed on indolizine derivatives synthesized from a 4-aminopyridine precursor. Data sourced from japsonline.com.

Structure Activity Relationship Sar and Medicinal Chemistry of 4 Aminopyrimidin 5 Ol Analogs

Rational Design of Potent and Selective Derivatives

Rational drug design involves the deliberate and iterative process of creating new molecules with improved biological activity based on an understanding of their biological target. For derivatives of 4-aminopyrimidine (B60600), this approach has been successfully employed to develop potent and selective inhibitors for various enzymes, including kinases and proteases. nih.govnih.gov

A common strategy begins with a "hit" compound, often identified through screening, which may have modest activity. For example, in the development of inhibitors for Beta-secretase 1 (BACE1), a key enzyme in Alzheimer's disease, a lead 4-aminopyrimidine compound with an initial inhibitory concentration (IC50) of 37.4 μM was identified. nih.gov Through structure-based design and optimization, which often involves computational molecular docking simulations to predict how a molecule will bind to its target, researchers can introduce modifications to enhance potency. nih.govnih.gov In the case of the BACE1 inhibitors, this optimization process led to the discovery of a derivative, compound 13g , with an IC50 of 1.4 μM—a 26-fold increase in potency. nih.gov

Similarly, in the pursuit of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma, researchers designed novel aminodimethylpyrimidinol derivatives. researchgate.net The design was based on the known pharmacophoric features of existing FGFR4 inhibitors. researchgate.netnih.gov Docking studies are instrumental in this process, helping to propose a binding mode and guide the synthesis of compounds with a higher probability of successful interaction with the target enzyme. nih.gov This rational approach has also been applied to discover potent inhibitors of human Glutaminyl Cyclase (hQC), another target for Alzheimer's disease, where the 2-aminopyrimidine (B69317) core was a key component of the designed molecules. acs.org

Impact of Substituent Modifications on Biological Activity

The systematic modification of substituents on the 4-aminopyrimidine core is fundamental to establishing a Structure-Activity Relationship (SAR). SAR studies reveal how different chemical groups at specific positions influence a compound's biological efficacy, selectivity, and pharmacokinetic properties. humanjournals.com

In the development of BACE1 inhibitors, optimization of a lead compound demonstrated the profound impact of substituent changes. The resulting derivative featured specific modifications that significantly enhanced its inhibitory power. nih.gov

| Compound | Key Features | BACE1 IC50 (μM) | Reference |

|---|---|---|---|

| Lead Compound 1 | Initial hit from virtual screening | 37.4 | nih.gov |

| Optimized Compound 13g | Optimized aminopyrimidine derivative | 1.4 | nih.gov |

For FGFR4 inhibitors based on a 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) scaffold, SAR studies elucidated the importance of methyl groups on the central pyrimidine (B1678525) ring. It was found that substituting the pyridine (B92270) and pyrimidine rings with methyl groups was generally detrimental to the activity compared to the unmethylated parent compounds. nih.gov However, the combination of specific substitutions, such as fluorine on a dimethoxyphenyl ring, could counteract this effect and contribute to higher activity and selectivity. nih.gov

| Compound | Central Ring | Key Substituent | FGFR4 Inhibition (%) at 0.01 µM | Reference |

|---|---|---|---|---|

| 41 (Known Inhibitor) | Pyridine | - | 99.2 | nih.gov |

| 6E (Methylated Analog) | Trimethylpyridine | Methyl groups on core | 1.7 | nih.gov |

| 42 (Known Inhibitor) | Pyrimidine | - | 98.5 | nih.gov |

| 6G (Methylated Analog) | Dimethylpyrimidine | Methyl groups on core | 16.5 | nih.gov |

Extensive SAR studies on pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) further highlight the nuanced effects of substituents. Modifications at the R₂ position showed that an N-methylphenethylamine group was important for activity, and that an ethylene (B1197577) linker was optimal. acs.org Larger alkyl groups were tolerated, with an isopropyl derivative showing a twofold increase in activity. acs.org

| Compound | R₂ Substituent | NAPE-PLD IC50 (μM) | Reference |

|---|---|---|---|

| 31 | - (H) | >50 | acs.org |

| 33 | Phenethylamine | 1.8 | acs.org |

| 1 | N-Methylphenethylamine | 0.54 | acs.org |

| 55 | N-Isopropylphenethylamine | 0.26 | acs.org |

| 62 | 3-Phenylpiperidine | 0.26 | acs.org |

| 63 | 2-Benzylpyrrolidine | 0.25 | acs.org |

Similarly, modifying the R₃ substituent revealed a preference for increased hydrophobicity. Replacing the original morpholine (B109124) group with a pyrrolidine (B122466) ring led to a nearly four-fold increase in potency. acs.org

| Compound | R₃ Substituent | NAPE-PLD IC50 (μM) | Reference |

|---|---|---|---|

| 1 | Morpholine | 0.54 | acs.org |

| 71 | Piperidine | 0.48 | acs.org |

| 81 | Dimethylamine | 0.24 | acs.org |

| 87 | Pyrrolidine | 0.14 | acs.org |

Molecular Hybridization and Scaffold Hopping Strategies

Beyond simple substituent modification, medicinal chemists employ more advanced strategies like molecular hybridization and scaffold hopping to discover novel compounds with improved properties. nih.govniper.gov.in

Molecular hybridization is a strategy that combines two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. researchgate.net This approach aims to create compounds with enhanced affinity, better selectivity, or even a dual mode of action. researchgate.net The pyrimidine scaffold is frequently used in this context; for instance, pyrimidine-sulfonamide hybrids have been synthesized and shown to possess significant anticancer activity by targeting key enzymes like HER2 and EGFR. nih.gov

Scaffold hopping is a creative process in drug design where the central core (scaffold) of a known active compound is replaced with a structurally different one, while aiming to retain or improve biological activity. niper.gov.inuniroma1.it This can lead to new chemical entities with more favorable physicochemical or pharmacokinetic properties, or help navigate around existing patents. niper.gov.inuniroma1.it

A compelling example involving a 4-aminopyrimidine core is the design of potent and selective phosphodiesterase 5 (PDE5) inhibitors. nih.gov In this work, researchers designed 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives. A key feature of these molecules is an intramolecular hydrogen bond that forms a "pseudo-ring," which constrains the conformation of the side chains. This constrained shape allows the simple aminopyrimidine scaffold to mimic the structural features of more complex, rigid scaffolds of other known PDE5 inhibitors, representing a successful scaffold hop. This strategy led to the discovery of highly potent inhibitors, with one derivative (T-6932 ) showing an IC50 of just 0.13 nM. nih.gov Another common scaffold hopping tactic involves replacing aromatic rings; for example, substituting a phenyl ring with a pyrimidyl ring has been shown to improve a molecule's metabolic stability. niper.gov.in

Conformational Analysis and Ligand-Receptor Interactions

A molecule's three-dimensional shape (conformation) and how it interacts with its biological target are paramount to its function. ethz.chnih.gov Conformational analysis and the study of ligand-receptor interactions, often through computational docking and X-ray crystallography, provide crucial insights for rational drug design. nih.govresearchgate.net

For 4-aminopyrimidin-5-ol analogs designed as kinase inhibitors, molecular docking studies have been vital. In the case of FGFR4 inhibitors, docking revealed that the aminopyrimidine backbone fits into the ATP-binding cavity, forming critical hydrogen bonds with the hinge region of the kinase. researchgate.netnih.gov Specifically, the guanidyl group of an arginine residue (Arg483) was shown to form a strong hydrogen bond with the carbonyl oxygen of the ligand's acrylamide (B121943) moiety, helping to lock the inhibitor in a proper orientation. nih.gov

Similarly, for BACE1 inhibitors, docking simulations helped to rationalize the increased potency of optimized compounds by showing a favorable binding orientation within the enzyme's active site. nih.govresearchgate.net The crystal structure of a related 2-arylamino-5-nitroso-6-aminopyrimidine derivative bound to cyclin-dependent kinase 2 (CDK2) provided high-resolution detail of the specific interactions, confirming the SAR data and guiding further design efforts. researchgate.net

The conformation of a ligand can also be deliberately constrained to enhance binding. As seen with the PDE5 inhibitors, the formation of a pseudo-ring via an intramolecular hydrogen bond pre-organizes the molecule into its bioactive conformation. nih.gov This reduces the entropic penalty of binding and leads to a significant increase in potency and selectivity. nih.gov These studies underscore that the biological activity of this compound analogs is not merely a function of their chemical formula, but is intricately linked to their 3D structure and the specific non-covalent interactions they form with their target receptors. nih.govacs.orguniroma1.it

Computational Studies and Cheminformatics

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. mdpi.comorientjchem.org DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to accurately predict molecular geometries. mdpi.commdpi.com Such calculations are instrumental in determining optimized structural parameters like bond lengths and angles, which are crucial for understanding molecular conformation. orientjchem.org

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and kinetic stability. researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests a more stable and less reactive molecule. researchgate.net Furthermore, the molecular electrostatic potential (MESP) map, also derived from DFT calculations, helps to identify the most active sites for electrophilic and nucleophilic attacks within the molecule. mdpi.combohrium.com

For pyrimidine (B1678525) derivatives, DFT studies have been employed to understand their structural and quantum chemical properties. For instance, in a study of diaminopyrimidine sulfonate derivatives, DFT calculations helped to elucidate their molecular conformation and intermolecular interactions. acs.org While specific DFT data for 4-aminopyrimidin-5-ol is not extensively detailed in the provided results, the principles of DFT application to similar pyrimidine structures are well-established. bohrium.comacs.org These computational approaches can be used to predict the reactivity and electronic behavior of this compound, guiding its use in synthetic chemistry.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in understanding how a ligand like this compound might interact with a biological target at an atomic level. tandfonline.com These in silico techniques are essential for predicting binding modes and affinities, thereby aiding in the design of more potent and selective inhibitors. tandfonline.comnih.gov

Elucidation of Binding Mechanisms and Affinities

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor's binding cavity, providing a static picture of the interaction. tandfonline.com This is often followed by molecular dynamics (MD) simulations, which provide a more dynamic view of the ligand-receptor complex, accounting for conformational changes and calculating binding free energies using methods like MM-GBSA (Molecular Mechanics Generalized Born Surface Area). tandfonline.com

For instance, derivatives of 4-aminopyrimidine (B60600) have been the subject of docking studies to understand their inhibitory mechanisms. In the context of VEGFR-2 inhibitors, docking has been used to study the mode of interaction of 4-aminopyrimidine-5-carbaldehyde (B100492) oximes within the enzyme's binding cavity. tandfonline.com Similarly, docking of 2-aminopyridine-based inhibitors into the FGFR4 crystal structure (PDB ID: 7DTZ) has been performed to understand their binding, with a focus on covalent interactions with key residues like Cys552. nih.gov Although 4-aminopyridine (B3432731) is a different molecule, the principles of its interaction with potassium channels, where it acts as a blocker, have been studied, revealing its binding within the ion conduction pathway. researchgate.netnih.gov These examples highlight the utility of docking in elucidating the binding mechanisms of aminopyrimidine-containing compounds.

Prediction of Ligand–Protein Interactions

A key outcome of molecular docking is the prediction of specific interactions between a ligand and a protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for binding affinity. tandfonline.comresearchgate.net

In studies of 4-aminopyrimidine derivatives as inhibitors of various enzymes, specific interactions have been identified. For example, in the case of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, molecular modeling revealed hydrophobic interactions with several tyrosine and phenylalanine residues. researchgate.net The development of pharmacophore models, which define the essential chemical features and their spatial arrangement required for inhibitory activity, is often guided by these predicted interactions. tandfonline.com Such models for VEGFR-2 inhibitors have been developed based on features like H-bond acceptors and donors and aromatic rings present in the 4-aminopyrimidine scaffold. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. d-nb.info These models are statistically significant and can be used to predict the activity of new, unsynthesized compounds. tandfonline.comd-nb.info

QSAR studies have been applied to various classes of pyrimidine derivatives to guide the optimization of their biological activity. For example, 3D-QSAR modeling based on pharmacophores has been used for a set of VEGFR-2 inhibitors that include 4-aminopyrimidine derivatives. tandfonline.com In another study on urea-substituted 2,4-diamino-pyrimidine antimalarials, QSAR analysis indicated that lipophilicity was a key driver for improved activity. nih.gov While a specific QSAR model for this compound is not available in the provided results, the successful application of QSAR to structurally related compounds demonstrates its potential for predicting the biological activities of its derivatives. nih.govresearchgate.net

In Silico Target Identification and Pathway Analysis

In silico target identification methods aim to predict the potential biological targets of a small molecule by comparing its structure to libraries of compounds with known targets. biorxiv.orgfrontiersin.org This "inverse docking" or "target fishing" approach can help to understand a compound's mechanism of action and identify potential off-target effects. frontiersin.orgnih.gov Once potential targets are identified, pathway analysis can be used to understand the broader biological context of these targets, often utilizing databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). genome.jp

For aminopyrimidine derivatives, these in silico approaches have been instrumental. For example, in silico methods have been used to identify potential targets for pyrimidine-containing compounds in the context of colorectal cancer, focusing on pathways involving protein kinases like VEGFR-2. nih.gov The KEGG database provides a comprehensive resource for understanding the metabolic and signaling pathways in which these identified targets are involved. genome.jp While specific in silico target identification studies for this compound are not detailed, the methodologies are well-established and could be applied to predict its potential biological targets and associated pathways. biorxiv.orgfrontiersin.org

Analytical Methodologies for 4 Aminopyrimidin 5 Ol Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 4-Aminopyrimidin-5-ol from complex mixtures. Its high resolving power makes it indispensable for assessing purity and identifying related substances.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a premier technique for the assay and impurity profiling of this compound. ijprajournal.comchemass.si This method offers high resolution, speed, and reproducibility, allowing for the effective separation of the main compound from any potential impurities that may arise during synthesis or degradation. ijprajournal.com The development of a robust HPLC method is critical for ensuring the quality and consistency of the drug substance. chemass.si

Method development often involves the use of a C18 bonded phase column with a mobile phase tailored to achieve optimal separation. researchgate.net For instance, a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) is common. researchgate.netresearchgate.net Detection is typically carried out using a UV detector at a wavelength where the analyte and its impurities exhibit significant absorbance. chemass.siresearchgate.net The choice of wavelength is critical for sensitivity and specificity.

The validation of the HPLC method according to guidelines, such as those from the International Council for Harmonisation (ICH), is a mandatory step to ensure the reliability of the results. researchgate.netijprajournal.com This involves assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netijpras.com

Table 1: Typical HPLC Parameters for Analysis of Related Pyrimidine (B1678525) Compounds

| Parameter | Value/Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% o-Phosphoric acid (80:20 v/v) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 245 nm |

| Column Temperature | 45°C |

Note: These are example parameters and would require optimization for this compound specifically. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique essential for the identification of metabolites of this compound. ijprajournal.comnih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and selectivity. ijpras.com LC-MS is particularly valuable in drug metabolism studies to identify and characterize the biotransformation products of a parent compound. ijpras.com

The process involves separating the metabolites from a biological matrix (such as plasma or urine) using an LC system, often with a gradient elution to handle a wide range of metabolite polarities. mdpi.com The eluent is then introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is frequently employed to obtain accurate mass measurements of the parent ion and its fragments, which aids in the elucidation of the elemental composition and structure of the metabolites. ijpras.com Tandem mass spectrometry (MS/MS) experiments are then performed to generate fragmentation patterns, which provide further structural information for definitive identification. nih.gov

Table 2: Common Ionization Techniques and Mass Analyzers in LC-MS for Metabolite Identification

| Ionization Technique | Mass Analyzer | Key Features |

|---|---|---|

| Electrospray Ionization (ESI) | Quadrupole, Time-of-Flight (TOF), Orbitrap | Soft ionization suitable for polar and thermally labile molecules. |

| Atmospheric Pressure Chemical Ionization (APCI) | Quadrupole, Time-of-Flight (TOF), Orbitrap | Suitable for less polar molecules. |

This table presents common configurations used in metabolite identification studies. mdpi.comresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for elucidating the molecular structure of this compound and confirming its identity. These techniques provide detailed information about the compound's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of this compound. 1H NMR and 13C NMR are the most common types of NMR experiments performed. A certificate of analysis for this compound confirms that the 1H NMR spectrum is consistent with its structure and indicates a purity of ≥97.0%. chemscene.com

1H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For instance, a study on the related compound 4-aminopyrimidine (B60600) coordinated to a paramagnetic polyoxometalate showed distinct peaks for the protons on the pyrimidine ring and the amine group. koreascience.kr The chemical shifts (δ) and coupling constants (J) are key parameters derived from an NMR spectrum. rsc.org

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure of this compound will give rise to a distinct signal in the 13C NMR spectrum, confirming the carbon framework of the molecule. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is a valuable tool for the characterization of this compound. msu.edu The UV-Vis spectrum provides information about the presence of chromophores, which are the parts of the molecule that absorb light. ijprajournal.com The pyrimidine ring system in this compound is a chromophore that absorbs UV radiation.

The absorption maximum (λmax) and the molar absorptivity (ε) are characteristic parameters obtained from a UV-Vis spectrum. msu.edu These values can be used for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law. msu.edu The UV-Vis spectrum of a similar compound, (E)-5-(pyridin-3-yldiazenyl)quinolin-8-ol, shows two distinct absorption bands in the UV-Visible region. researchgate.net

Method Development and Validation for Quantitative Analysis

The development and validation of analytical methods are critical to ensure that the quantitative analysis of this compound is accurate, precise, and reliable. ijprajournal.com This is a regulatory requirement for pharmaceutical analysis. ich.org

Method development involves selecting the most appropriate analytical technique and optimizing its parameters to achieve the desired performance. ijprajournal.com For quantitative analysis by HPLC, this includes choosing the right column, mobile phase composition, flow rate, and detector wavelength. researchgate.net The goal is to develop a method that is specific for the analyte and can separate it from any potential interferences. ijprajournal.com

Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. ich.org The validation process involves a series of experiments to assess key performance characteristics:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. ijprajournal.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ijpras.com

Accuracy: The closeness of the test results obtained by the method to the true value. ijpras.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. ijprajournal.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| 4-aminopyrimidine |

| (E)-5-(pyridin-3-yldiazenyl)quinolin-8-ol |

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Targets for 4-Aminopyrimidin-5-ol Derivatives

While much research has focused on established targets like protein kinases, the inherent chemical tractability of the aminopyrimidine core suggests its potential for interacting with a broader range of biological macromolecules. researchgate.net Future work should systematically explore novel therapeutic targets to uncover new medical applications for this class of compounds.

Key areas for exploration include:

Dual-Target and Multi-Kinase Inhibition : Developing single molecules that can modulate multiple targets offers a promising strategy for treating complex diseases like cancer, potentially overcoming resistance mechanisms. researchgate.netnih.gov Research into dual inhibitors, such as those targeting both Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), has shown that this approach can inhibit multiple pathways involved in cancer growth and survival. nih.gov The 4-aminopyrazolopyrimidine scaffold has also been successfully modified to create inhibitors targeting various kinases, including BTK, EGFR, FGFR, PI3K, and mTOR. nih.gov

Non-Kinase Enzyme Inhibition : The discovery of 2-aminopyrimidine (B69317) derivatives as potent inhibitors of β-glucuronidase highlights the potential of this scaffold beyond kinase inhibition. mdpi.com Increased activity of β-glucuronidase is linked to conditions like colon cancer and renal diseases, opening a new therapeutic avenue. mdpi.com Further screening against other enzyme families, such as cholinesterases involved in neurodegenerative diseases, could yield novel therapeutic leads. nih.gov

Targeting Protein-Protein Interactions : Many disease pathways are driven by specific protein-protein interactions. Designing aminopyrimidine derivatives that can disrupt these interactions represents a challenging but potentially rewarding frontier.

Anti-Infective Agents : The pyrimidine (B1678525) core is a component of several anti-infective agents. mdpi.com Exploring derivatives against novel targets in bacteria, fungi, or viruses could address the growing challenge of antimicrobial resistance. acs.orgnih.gov

Systematic screening of diverse this compound derivative libraries against panels of novel targets, combined with chemoproteomic approaches, will be crucial for identifying new and unexpected biological activities. acs.org

Development of Next-Generation Analogues with Improved Efficacy and Selectivity

The development of next-generation analogues of this compound is centered on refining the molecule's structure to maximize therapeutic benefit while minimizing off-target effects. This involves extensive structure-activity relationship (SAR) studies to understand how specific chemical modifications influence a compound's potency and selectivity. nih.gov

Key strategies for developing improved analogues include:

Structure-Based Design : Utilizing X-ray crystal structures of inhibitors bound to their target proteins provides invaluable insights into the specific molecular interactions that govern binding. acs.org This information allows for the rational design of new analogues with modifications intended to enhance these interactions, thereby improving potency. researchgate.net

SAR-Guided Modifications : Systematic modification of different positions on the pyrimidine ring and its substituents is essential. For example, in a series of 4-(thiazol-5-yl)pyrimidine derivatives, SAR analysis revealed that modifications at the C5-position of the pyrimidine core were critical for achieving high potency and selectivity for CDK9 over CDK2. acs.org Similarly, for certain pyrimidine-based anticancer agents, the introduction of a methoxy (B1213986) group to an aminophenol ring significantly increased potency against cancer cell lines.

Improving Selectivity : Achieving high selectivity is critical for reducing potential toxicity. One approach is to design inhibitors that exploit subtle differences in the ATP-binding pockets of various kinases. nih.gov For instance, developing inhibitors that preferentially bind to the inactive "DFG-out" conformation of a kinase can confer greater selectivity. nih.gov

The table below summarizes representative SAR findings for aminopyrimidine derivatives, illustrating how structural changes impact biological activity.

| Scaffold/Series | Target(s) | Key Structural Modification | Impact on Activity/Selectivity |

| 5-Aryl ethylidene aminopyrimidine-2,4-diones | BRD4 / PLK1 | Introduction of electron-withdrawing groups (e.g., nitro) on the aryl moiety. | Decreased cytotoxic activity. nih.gov |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 / CDK2 | Addition of functional groups to the C5-position of the pyrimidine core. | Crucial for improving CDK9 potency and selectivity over CDK2. acs.org |

| 6-Dialkylaminopyrimidine carboxamides | Mtb targets | Replacement of the pyrimidine core with isosteres like pyrimidinone or thiazole. | Resulted in a loss of antitubercular activity. acs.org |